BROMO PROPOINIC ACID
Description
Structural Isomerism and Derivatives in Research Context
The specific placement of the bromine atom and the introduction of other functional groups create a diverse family of bromo propionic acid derivatives. Researchers exploit this structural variety to fine-tune chemical properties and biological activity, leading to targeted applications in medicine, agriculture, and materials science. The study of these isomers and their derivatives, from simple alkylated forms to complex chiral and substituted molecules, forms a significant area of chemical research.
2-Bromopropanoic acid, also known as α-bromopropionic acid, is a key intermediate in organic synthesis, valued for its role in preparing alpha-substituted propionic acids. adpharmachem.com Its research applications are extensive and varied:
Pharmaceutical Synthesis : It is widely used in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs). adpharmachem.com The reactivity of the α-bromo group allows for its substitution, a crucial step in constructing various bioactive molecules. adpharmachem.com
Agrochemicals : In agricultural chemistry, 2-bromopropanoic acid is utilized in the synthesis of herbicides and pesticides. adpharmachem.com
Polymer Chemistry : The compound serves as a monomer or a functional group modifier in the creation of polymers and copolymers, where its inclusion can alter the material's physical properties. adpharmachem.com
Chiral Synthesis : As a chiral molecule, 2-bromopropanoic acid is of significant interest. The racemic mixture can be resolved into its (R) and (S) enantiomers, which are crucial for developing stereospecific drugs and agrochemicals where one enantiomer may be active and the other inactive or even detrimental. ontosight.aismolecule.com
3-Bromopropanoic acid, or β-bromopropionic acid, is a versatile chemical intermediate with a distinct reactivity profile compared to its α-isomer. guidechem.com It is a white crystalline solid soluble in water and various organic solvents. guidechem.comchemicalbook.com Its applications in research are broad:
Pharmaceutical and Agrochemical Intermediates : It is a fundamental starting material for synthesizing a range of derivatives, including esters, amides, and acid halides, which are then used to produce pharmaceuticals and pesticides. chemimpex.comguidechem.com It has been specifically noted as an intermediate in creating drugs for neurological disorders. chemimpex.com
Biochemical Research : This compound is employed in studies of metabolic pathways and as an enzyme inhibitor. chemimpex.com Its ability to alkylate sulfur-containing compounds makes it a useful tool for probing biochemical processes. For example, it reacts with sodium selenide (B1212193) to form 3,3′-diselanediyldipropionic acid, a linker used in developing nanocarriers for drug release.
Specialty Polymers : It acts as a building block for creating specialized polymers used in materials like coatings and adhesives. chemimpex.com
Synthesis of Bio-based Compounds : Research has shown its use in preparing thiobetaine (also known as DMSP), a naturally occurring compound that acts as a potent food attractant and growth promoter for marine and freshwater fish and shrimp. guidechem.com
Bromomalonic acid is most prominently featured in research concerning the Belousov-Zhabotinsky (BZ) reaction, one of the most well-known examples of a classical oscillating chemical reaction. researchgate.netresearchgate.net In this context, it serves as a key organic substrate.
Oscillating Chemical Reactions : Research has focused on the oxidation of bromomalonic acid by catalysts such as cerium(IV) or the oxidized form of ferroin. researchgate.netacs.org These studies, often using techniques like HPLC, have identified the reaction products, such as bromo-ethene-tricarboxylic acid (BrEETRA), and investigated the complex mechanisms and pathways involved. researchgate.net
Reaction Stoichiometry and Kinetics : Investigations have been conducted to determine the stoichiometry of the reaction, for instance, the number of ceric ions required to produce one bromide ion during the oxidation of bromomalonic acid. osti.gov The kinetics of the bromination of malonic acid to form bromomalonic acid have also been studied, as this is a crucial step in the BZ reaction mechanism. researchgate.net
Isotope Effects : The decarboxylation of carboxyl-labeled bromomalonic acid has been studied to determine intramolecular carbon isotope effects, contributing to a deeper understanding of reaction mechanisms at a molecular level. aip.org
The introduction of amino and phenyl groups to the bromo propionic acid structure creates derivatives with significant potential in medicinal chemistry and materials science.
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid : This β-amino acid derivative is utilized as a building block in organic synthesis for creating more complex bioactive molecules. It is also employed in biological research as a probe to investigate enzyme activities.
β-amino-β-(4-bromophenyl) propionic acid : This derivative has attracted attention for its pharmacological properties. As a chiral compound, the development of analytical methods, such as chiral liquid chromatography, to separate and quantify its enantiomers is an active area of research. tsijournals.com
2-(4-Bromomethyl)phenylpropionic acid : This compound features a reactive bromomethyl group, making it a valuable intermediate for synthesizing various derivatives. cymitquimica.com Research has demonstrated its use in the synthesis of novel 2-phenylpropionic acid derivatives that exhibit dual activity as cyclooxygenase (COX) inhibitors and antibacterial agents. nih.gov
Iridium-Catalysed Borylation : Modern synthetic methods, such as iridium-catalysed C–H borylation, are being applied to β-aryl-aminopropionic acids. This late-stage functionalization strategy allows for the creation of a diverse range of 3,5-substituted derivatives, which are valuable building blocks for medicinal chemistry. rsc.org
Chirality is a critical aspect of bromo propionic acid research, particularly in the development of pharmaceuticals, where the two enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. ontosight.ai
Enantiomer-Specific Activity : Research consistently shows that the biological effects of chiral bromo propionic acid derivatives can be highly dependent on their stereochemistry. ontosight.ai For example, one enantiomer might provide a desired therapeutic effect, while the other could be inactive or even toxic. ontosight.ai This necessitates the synthesis and study of enantiomerically pure compounds.
Asymmetric Synthesis : Chiral bromo propionic acids, such as (R)-(+)-2-Bromopropionic acid and (S)-(-)-2-Bromopropionic acid, are valuable building blocks in asymmetric synthesis. smolecule.cominnospk.com They serve as starting materials for the stereoselective preparation of optically active pharmaceuticals and agrochemicals. smolecule.com For instance, (S)-2-Bromopropionic Acid is used as an intermediate in synthesizing analogs of hemiasterlins, which are potent antitumor agents. scbt.com
Chiral Probes and Materials : The (S)-enantiomer of 2-bromopropanoic acid is used as a chiral derivatizing agent to determine the enantiomeric structure of other carboxylic acids using NMR spectroscopy. innospk.com Furthermore, chiral bromo propionic acids can serve as precursors for synthesizing chiral polymers with unique properties applicable in areas like drug delivery. smolecule.com
Given the importance of stereochemistry, the development of efficient methods for separating the enantiomers of chiral bromo propionic acid derivatives is a crucial area of research.
Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used analytical and preparative technique. Research involves developing and validating HPLC methods using various chiral stationary phases (CSPs) to achieve effective separation. tsijournals.comresearchgate.net Examples of CSPs used include the Pirkle-type (R,R) Whelk-01 column and crown ether-based columns. tsijournals.comresearchgate.net Semipreparative chiral HPLC has been successfully used to resolve racemic mixtures, such as that of (RS)-2-amino-3-[3-hydroxy-5-(2-furyl)-4-isoxazolyl]propionic acid, to yield the pure (S) and (R) enantiomers for further study. nih.gov
Diastereomeric Crystallization and Resolution : This classical method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Research has explored the use of various chiral amines for the dynamic kinetic resolution of racemic 2-bromo-3-phenylpropanoic acid. acs.org
Crystallization-Induced Chiral Inversion : An advanced resolution technique involves the in-situ racemization of the unwanted enantiomer while the desired one crystallizes from the solution. A novel approach has been developed for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid starting from inexpensive L-phenylalanine. The process involves converting it to (S)-2-bromo-3-phenylpropanoic acid and then using a chiral amine to induce a chiral inversion to the desired (R)-enantiomer, which is then isolated with high enantiomeric excess. acs.org
Stereochemical Aspects of Chiral Bromo Propionic Acid Derivatives Research
Chiral Intermediates and Stereoselective Synthesis Research
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. In this context, 2-bromopropionic acid, particularly its chiral forms (R)-(+)-2-bromopropionic acid and (S)-(-)-2-bromopropionic acid, serves as a valuable building block. smolecule.com Its chirality allows it to be used in asymmetric synthesis, a process that selectively produces one of a pair of stereoisomers. smolecule.com This is crucial in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.
Researchers utilize chiral 2-bromopropionic acid as a starting material for the preparation of a variety of optically active compounds. smolecule.com Its utility as a chiral auxiliary enables chemists to achieve high selectivity in synthetic pathways, leading to improved yields and a reduction in the need for extensive purification processes. chemimpex.com For instance, it has been employed in the polymer-supported stereoselective synthesis of complex heterocyclic structures like benzimidazolinopiperazinones, which are considered privileged structures in peptide backbone constraints. sci-hub.seacs.org However, studies have also shown that under certain conditions, such as microwave-assisted reactions, significant epimerization (the loss of stereochemical integrity) can occur during acylation with (S)- and (R)-2-bromopropionic acids. sci-hub.seacs.org
The ability to introduce a bromine atom with a defined stereochemistry makes chiral 2-bromopropionic acid a powerful tool for creating complex molecules with specific three-dimensional arrangements. This is fundamental in the study of stereochemistry and enantioselective synthesis.
Overview of Academic Significance and Research Applications
The academic and industrial importance of bromo propionic acid is underscored by its wide-ranging applications as a versatile chemical intermediate. Both 2-bromopropionic acid and 3-bromopropionic acid are extensively used as starting materials and building blocks in the synthesis of more complex molecules. chemimpex.comnbinno.comadpharmachem.com
Role as a Key Intermediate in Complex Organic Synthesis Research
Bromo propionic acid serves as a fundamental building block in organic synthesis. adpharmachem.comontosight.ai The presence of both a carboxylic acid group and a reactive bromine atom allows for a wide array of chemical transformations. nbinno.com 3-Bromopropionic acid, for example, is a precursor in the synthesis of various derivatives such as esters, acid halides, and amides. chemicalbook.comguidechem.com Its bromine atom can be readily substituted by a variety of nucleophiles, including iodine, fluorine, nitro groups, and others, to generate a diverse range of functionalized compounds. google.com
Similarly, 2-bromopropionic acid is a key intermediate in the preparation of alpha-substituted propionic acids and their derivatives. adpharmachem.com The reactivity of the bromine atom, which is susceptible to nucleophilic substitution, makes it a valuable reagent for constructing complex molecular architectures. ontosight.ai
Importance in Pharmaceutical and Agrochemical Research and Development
The utility of bromo propionic acid as an intermediate extends significantly into the pharmaceutical and agrochemical sectors. dataintelo.com
In pharmaceutical research , both isomers are crucial for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comadpharmachem.com 3-Bromopropionic acid is a key intermediate in the development of various drugs, including those targeting neurological disorders. chemimpex.com It is also used in the synthesis of amino acids like alanine, serine, and threonine. nbinno.com 2-Bromopropionic acid serves as a vital building block in the production of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com Its chiral forms are especially important in creating enantiomerically pure drugs. chemimpex.com
In the agrochemical industry , bromo propionic acid is used in the production of herbicides and pesticides. chemimpex.comadpharmachem.com For instance, 3-bromopropionic acid is a starting material for the synthesis of agrochemicals like bromoxynil, a herbicide used for weed control in crops. nbinno.com It is also used in the synthesis of pesticides such as diflufenacil and furalaxyl. chemicalbook.comguidechem.com The reactivity of the bromine atom is harnessed to create compounds with specific biological activities that can protect crops and improve yields. adpharmachem.com
Utility in Biochemical and Biological System Investigations
Bromo propionic acid and its derivatives are also valuable tools in biochemical and biological research. They are used to study metabolic pathways and enzyme inhibition. chemimpex.comchemimpex.com For example, (R)-(+)-2-bromopropionic acid can act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism, making it a useful tool for studying enzyme function. smolecule.com
3-Bromopropionic acid has been used to investigate the determination of protein thiol groups. nih.gov Specifically, its reaction with cysteine to form S-carboxyethylcysteine was studied as an alternative to iodoacetic acid for protecting and quantifying these important functional groups in proteins. nih.gov Furthermore, 3-bromopropionic acid has been identified as a metabolite in the urine of rats treated with 1-bromopropane (B46711), indicating its relevance in toxicological studies. nih.gov
The ability of these compounds to interact with biological molecules makes them useful probes for understanding cellular processes and for investigating potential therapeutic targets. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromopropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOUUJVGADJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334777 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-31-7 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 600-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations in Bromo Propionic Acid Research
Advanced Synthetic Routes for Bromo Propionic Acid Isomers
The synthesis of bromopropionic acid isomers, namely 2-bromopropionic acid and 3-bromopropionic acid, is a cornerstone of various chemical research endeavors, providing essential building blocks for pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichemicalbook.comsmolecule.comchemimpex.com Researchers have developed diverse and sophisticated synthetic routes to access these isomers with high purity and yield. These methods primarily involve the halogenation of propionic acid and its derivatives, as well as reactions utilizing acrylic acid and acrylonitrile (B1666552) as precursors.
Halogenation Reactions of Propionic Acid Derivatives
Direct bromination of the propionic acid backbone is a common strategy to introduce a bromine atom onto the carbon chain. The position of bromination, either at the α-carbon (C2) or β-carbon (C3), is influenced by the specific reagents and reaction conditions employed.
The synthesis of 2-bromopropionic acid is frequently achieved through the bromination of propionic acid. ontosight.ai A well-established method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. The enol intermediate subsequently reacts with bromine at the α-position. wikipedia.org Hydrolysis of the resulting α-bromo acyl bromide yields 2-bromopropionic acid. wikipedia.org For instance, reacting propionic acid with a mixture of phosphorus and bromine can produce 2-bromo-propionylbromide, which is then hydrolyzed to 2-bromopropionic acid. quora.com Another approach involves the direct reaction of propionic acid with bromine and phosphorus trichloride (B1173362) at elevated temperatures. chemicalbook.com
The synthesis of esters of 2-bromopropionic acid can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com Alternatively, α-bromoesters have been synthesized with high regioselectivity and good yields by applying the Hell-Volhard-Zelinsky reaction catalyzed by phosphorus, followed by esterification. asianpubs.org
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
| Propionic acid | Br₂, PBr₃ | 2-Bromopropionic acid | - | wikipedia.org |
| Propionic acid | Br₂, P (red) | 2-Bromopropionyl bromide | 75-80% | prepchem.com |
| 2-Bromopropionyl bromide | H₂O | 2-Bromopropionic acid | 60% (from bromide) | prepchem.com |
| Propionic acid | Br₂, PCl₃ | 2-Bromopropionic acid | - | chemicalbook.com |
| Propionic acid | P, Br₂ then EtOH | Ethyl 2-bromopropionate | - | asianpubs.org |
This table summarizes various research findings for the synthesis of 2-bromopropionic acid and its ester from propionic acid.
The bromination of malonic acid and its derivatives serves as an alternative route for producing brominated dicarboxylic acids. For example, the bromination of malonic acid with bromine in an ether/CCl₄ solution can yield bromomalonic acid and dibromomalonic acid. colostate.edu Industrial production often involves the bromination of diethyl malonate. These brominated malonic acid derivatives can be further transformed into other valuable compounds.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, particularly for allylic and benzylic positions. masterorganicchemistry.com It is favored over molecular bromine in some cases because it provides a low, constant concentration of Br₂, minimizing side reactions like the addition to double bonds. masterorganicchemistry.com In the context of propionic acid derivatives, NBS has been used for the homolytic bromination of a methyl group in a more complex molecule containing a propionic acid-like structure. researchgate.net Furthermore, research has shown that N-bromosuccinimide in trifluoroacetic acid with sulfuric acid can be used to synthesize 2-bromopropionic acid with a high yield of 89%. chemicalbook.com
This table highlights the use of N-Bromosuccinimide for the synthesis of 2-bromopropionic acid.
Bromination of Malonic Acid and Derivatives in Research
Reactions Involving Acrylic Acid and Acrylonitrile Precursors in Synthesis Research
An alternative to the direct bromination of a saturated carbon chain is the addition of a bromine-containing reagent across a carbon-carbon double or triple bond. Acrylic acid and acrylonitrile are common starting materials for the synthesis of 3-bromopropionic acid.
The addition of hydrogen bromide (HBr) to acrylic acid is a straightforward method for producing 3-bromopropionic acid. google.comnih.gov This reaction is typically carried out by heating acrylic acid in an aqueous solution of hydrobromic acid. google.comguidechem.com The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to achieve high yields. For example, reacting acrylic acid with hydrobromic acid at 60°C for 4 hours has been reported to yield 91% of 3-bromopropionic acid. google.com
Similarly, acrylonitrile can be converted to 3-bromopropionic acid. This process involves the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed to yield the final product. chemicalbook.comlookchem.com One method involves adding acrylonitrile to boiling hydrobromic acid and refluxing at 130°C for six hours. lookchem.com
| Precursor | Reagents | Intermediate | Product | Yield | Reference |
| Acrylic acid | HBr | - | 3-Bromopropionic acid | 91% | google.com |
| Acrylonitrile | HBr | Bromopropionitrile | 3-Bromopropionic acid | - | chemicalbook.comlookchem.com |
| 2-Cyanoethanol | 40% HBr | - | 3-Bromopropionic acid | >80% | chemicalbook.comlookchem.com |
This table presents research findings on the synthesis of 3-bromopropionic acid from acrylic acid and acrylonitrile precursors.
Isomerization Studies and Stereoselective Synthesis Methods
The interconversion of bromopropionic acid isomers is an area of active research. For instance, 2-bromopropionic acid can be isomerized to 3-bromopropionic acid. A study demonstrated that heating 2-bromopropionic acid with tetrabutylphosphonium (B1682233) bromide at 160°C resulted in a 79% yield of 3-bromopropionic acid with a selectivity of over 90%. chemicalbook.com This process is part of a larger effort to produce bio-acrylic acid from lactic acid via brominated intermediates. fau.de
The synthesis of specific stereoisomers of bromopropionic acid is crucial for the development of chiral drugs and other bioactive molecules. smolecule.comchemimpex.com (R)-(+)-2-Bromopropionic acid, a valuable chiral building block, can be synthesized through the bromination of propionic acid or through chiral synthesis methods that yield enantiomerically pure products from racemic mixtures. smolecule.com Stereoselective synthesis can be achieved using chiral auxiliaries or through enzymatic resolutions. For example, (S)-(-)-2-bromopropionic acid has been used in the stereoselective synthesis of aziridine (B145994) analogues of diaminopimelic acid. rsc.org However, challenges such as epimerization can occur during certain reaction conditions, like microwave-assisted acylation with (S)- and (R)-2-bromopropionic acids. sci-hub.se
Isomerization of Bromopropionic Acid Isomers (e.g., 2- to 3-Bromopropionic Acid)
The conversion of 2-bromopropionic acid to its β-isomer, 3-bromopropionic acid, is a significant transformation in chemical synthesis. A notable method for this isomerization involves the use of a molten salt catalyst, specifically tetrabutylphosphonium bromide ([PBu4]Br). chemicalbook.com This process is conducted at elevated temperatures, typically around 160°C, and can achieve a high yield and selectivity for the 3-bromo isomer. chemicalbook.com
One documented procedure involves mixing 2-bromopropionic acid with an equimolar amount of tetrabutylphosphonium bromide and heating the mixture under continuous stirring. chemicalbook.com The reaction is carried out for an extended period, for instance, 20 hours, after which the desired 3-bromopropionic acid can be obtained in yields of approximately 79%, with a selectivity exceeding 90%. chemicalbook.com This catalytic approach is advantageous as it circumvents the need for harsh reagents and is amenable to larger-scale production.
The development of this isomerization is also a key step in a multi-step liquid-phase dehydration process for producing bio-acrylic acid from lactic acid, proceeding via brominated intermediates. fau.de
Table 1: Catalytic Isomerization of 2-Bromopropionic Acid
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylphosphonium bromide |
| Temperature | 160°C |
| Pressure | 760 Torr |
| Reaction Time | 20 hours |
| 3-Bromopropionic Acid Yield | 79% |
| Selectivity | >90% |
This data is based on a specific experimental setup and may vary with different reaction conditions. chemicalbook.com
Enantioselective Synthesis Strategies for Chiral Derivatives
Enantioselective synthesis is crucial for producing stereochemically pure derivatives of bromopropionic acid, which are valuable building blocks in pharmaceuticals and agrochemicals. chemimpex.com (R)-(+)-2-Bromopropionic acid, for example, is a key chiral intermediate. chemimpex.com
One common strategy involves the use of chiral starting materials. For instance, L-alanine can be converted to L-α-bromopropionic acid. okayama-u.ac.jp The synthesis involves dissolving L-alanine and sodium bromide in hydrobromic acid, followed by the addition of sodium nitrite (B80452) at low temperatures (0-5°C). okayama-u.ac.jp The reaction mixture is then extracted to yield the desired chiral bromopropionic acid. okayama-u.ac.jp Similarly, D-alanine can be used to produce (R)-2-bromopropionic acid. sciencemadness.org
Another approach utilizes chiral auxiliaries to control the stereochemistry of reactions. The Schöllkopf chiral auxiliary has been employed in the enantioselective synthesis of β-lactams, where α-haloacetate esters are used in alkylation reactions. uoa.gr Dynamic kinetic resolution (DKR) of α-bromo esters, mediated by chiral auxiliaries like L-lactamide, has also been successful in the asymmetric preparation of α-substituted carboxylic acids. researchgate.net These methods are instrumental in creating compounds with specific stereochemistry, which is vital in drug development. chemimpex.com
Chiral heterocycle-based receptors have also been developed for the enantioselective recognition of chiral carboxylic acids, including 2-bromopropionic acid, using techniques like circular dichroism spectroscopy. mdpi.com
Mechanistic Investigations of Bromo Propionic Acid Reactivity
Nucleophilic Substitution Reactions and Kinetic Studies
The bromine atom in bromopropionic acid makes the adjacent carbon atom susceptible to nucleophilic attack, leading to substitution reactions. These reactions are fundamental to its chemical behavior and have been the subject of kinetic studies to elucidate their mechanisms.
The hydrolysis of 2-bromopropanoic acid in the presence of a dilute alkali typically proceeds with retention of configuration. scribd.com This is attributed to neighboring group participation, where the carboxylate anion forms a weak bond with the carbon atom opposite to the leaving bromide ion, shielding it from backside attack. scribd.com The formation of an α-lactone intermediate is the rate-determining step in this process. scribd.com However, with a strong alkali, the hydroxide (B78521) ion can compete with the carboxylate, leading to a standard SN2 reaction with an inversion of configuration. scribd.com
Kinetic studies, including the use of radio-tracers and racemization kinetics, have been employed to understand these substitution reactions. cdnsciencepub.com For instance, radio-bromide exchanges with 2-bromopropanoic acid were studied as early as the mid-1930s to provide evidence for the SN2 mechanism. cdnsciencepub.com The rate of SN2 reactions follows second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. dalalinstitute.com In cases where the nucleophile (like the solvent) is in large excess, the reaction may exhibit pseudo-first-order kinetics. mugberiagangadharmahavidyalaya.ac.in
The reaction of (S)-2-bromopropanoic acid with concentrated NaOH results in (R)-Lactic acid, indicating an inversion of configuration consistent with an SN2 pathway. mugberiagangadharmahavidyalaya.ac.in Conversely, reaction with moist Ag₂O and a low concentration of NaOH can lead to (S)-lactic acid, showing retention of configuration due to neighboring group participation. mugberiagangadharmahavidyalaya.ac.in
Decarboxylation Pathways and Reactive Intermediates
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another significant reaction pathway for bromopropionic acid and its derivatives. This process can be induced thermally or through other chemical means, often involving reactive intermediates.
The general mechanism of halodecarboxylation involves the conversion of the carboxylic acid to an intermediate that readily loses CO2. nih.govacs.org For instance, in the Hunsdiecker reaction, a silver salt of the carboxylic acid reacts with a halogen to form an unstable acyl hypohalite, which then decomposes to an alkyl halide with the liberation of carbon dioxide. nih.gov
Theoretical studies on the decarboxylation of propanoic acid on metal surfaces, which can serve as a model, suggest that the mechanism often starts with the cleavage of the O-H bond of the carboxylic acid. acs.org This is followed by either direct scission of the C-CO2 bond or dehydrogenation at the α-carbon prior to the C-CO2 bond cleavage. acs.orgresearchgate.net The decarbonylation pathway, which produces carbon monoxide, is also possible and may proceed through dehydroxylation to form a propanoyl intermediate. acs.orgresearchgate.net These pathways are often influenced by the reaction conditions and the presence of catalysts. researchgate.net
Reduction Reactions and Product Derivatization
Bromopropionic acid can undergo reduction reactions to yield different products. One common reduction involves the use of zinc and hydrochloric acid to convert it to malonic acid. This reaction effectively replaces the bromine atom with a hydrogen atom and introduces a second carboxylic acid group.
The carboxylic acid group itself can be reduced. This is often a two-step process where the acid is first converted to an alcohol, which is then further transformed. nih.govacs.org The resulting alcohol can be derivatized into various other functional groups.
Furthermore, 3-bromopropionic acid is a versatile starting material for synthesizing a range of derivatives. It can be converted into esters, acid halides, and amides, which are key intermediates in the production of more complex organic molecules. For example, 3-bromopropionic acid can be reacted with thionyl chloride to produce 3-bromopropionyl chloride, a useful acylating agent. These derivatization reactions expand the synthetic utility of bromopropionic acid.
Cross-Coupling and Cyclization Reactions in Organic Synthesis Research
Bromopropionic acid and its derivatives are valuable substrates in cross-coupling and cyclization reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom serves as a handle for these transformations, often catalyzed by transition metals. researchgate.net
For example, β-bromo carboxylic acids can undergo cross-coupling and cyclization with 1,3-diketones. researchgate.net These reactions can be facilitated by catalysts and are sometimes accelerated by microwave irradiation. researchgate.net The bromine atom enhances the electrophilicity of the molecule, making it a good candidate for such reactions.
Cyclization reactions involving bromopropionic acid can lead to the formation of heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. Additionally, bromopropionic acid derivatives are used in rearrangement reactions like the Smiles rearrangement to synthesize anilines from phenols. researchgate.net These applications highlight the role of bromopropionic acid as a versatile building block in modern organic synthesis. sci-hub.se
Surface Reaction Mechanisms on Catalytic Substrates
The interaction of bromo propionic acid with catalytic surfaces is a critical area of research, providing fundamental insights into reaction pathways relevant to catalysis and materials science. The behavior of these molecules on well-defined single-crystal metal surfaces, such as copper, allows for a detailed examination of the elementary steps of adsorption, bond cleavage (dissociation), and subsequent transformations.
Adsorption and Dissociation Pathways on Metal Surfaces (e.g., Cu(100))
The study of bromo propionic acid isomers on a copper (100) single-crystal surface reveals distinct reaction pathways dictated by the position of the bromine atom. On a clean Cu(100) surface, the initial step involves the dissociative adsorption of the acid.
For 2-bromopropanoic acid, adsorption at 250 K leads to the formation of multiple surface species. The primary process is the cleavage of the O-H bond in the carboxylic acid group, leading to deprotonation. Concurrently, debromination also occurs. This results in the formation of propanoate (CH₃CH₂COO) intermediates on the surface. researchgate.net The propanoate species is generated through a recombination of a CH₃CHCOO intermediate with hydrogen that becomes available on the surface from the deprotonation of the parent molecule. researchgate.net The adsorbed propanoate is relatively stable until higher temperatures, where it decomposes mainly into gaseous products like H₂, CO, and CO₂ above approximately 380 K. researchgate.net
The general mechanism for alkyl halides on copper surfaces involves the scission of the carbon-halogen bond, a process for which copper is known to be efficient. acs.org The resulting alkyl groups bound to the surface can then undergo further reactions, such as β-hydride elimination. acs.orgcmu.edu In the case of 2-bromopropanoic acid decomposition, the resulting surface species ultimately leads to the formation of stable gaseous products.
The table below summarizes the key surface intermediates and decomposition products for 2-bromopropanoic acid on a clean Cu(100) surface.
| Temperature | Surface Species/Event | Gaseous Products |
| ~250 K | Dissociative adsorption, deprotonation, and debromination. Formation of CH₃CHCOO and subsequent recombination to form surface propanoate (CH₃CH₂COO). researchgate.net | |
| >380 K | Decomposition of surface propanoate. researchgate.net | H₂, CO, CO₂ researchgate.net |
Influence of Co-adsorbed Species on Reaction Kinetics
The presence of co-adsorbed species on the catalytic surface can significantly alter the reaction kinetics and pathways of bromo propionic acid. A key example is the influence of pre-adsorbed oxygen on the Cu(100) surface, creating an O/Cu(100) substrate.
When 2-chloropropanoic acid, a chemical analog of 2-bromopropanoic acid, is adsorbed on an O/Cu(100) surface at 250 K, the predominant surface species formed is CH₃CHClCOO. researchgate.net The pre-adsorbed oxygen facilitates the deprotonation of the acid, stabilizing the resulting carboxylate. This is a common phenomenon where co-adsorbates can act as proton acceptors or influence the electronic properties of the metal surface, thereby affecting the stability of intermediates. researchgate.netresearchgate.net
In the case of 3-bromopyridine (B30812) reacting on an O/Cu(100) surface, the presence of oxygen terminates the pathway leading to pyridine (B92270) formation. Instead, it opens up new reaction channels that produce H₂O, CO, CO₂, and HNCO. researchgate.net This demonstrates that co-adsorbed oxygen can shut down certain reaction pathways while enabling others, completely changing the product distribution.
For carboxylic acids in general, the presence of co-adsorbed water has been shown to facilitate decarboxylation mechanisms on metal surfaces by stabilizing dehydrogenated intermediates. researchgate.net While not specific to bromo propionic acid on copper, this highlights a general principle: co-adsorbed molecules, particularly those capable of hydrogen bonding or acting as proton shuttles, can lower activation barriers for specific reaction steps. researchgate.net
The following table outlines the effect of co-adsorbed oxygen on the surface chemistry of molecules structurally related to bromo propionic acid.
| Molecule | Surface | Key Observations | Resulting Products |
| 2-Chloropropanoic Acid | O/Cu(100) | Predominant formation of CH₃CHClCOO at 250 K due to oxygen-assisted deprotonation. researchgate.net | Gaseous products at higher temperatures. researchgate.net |
| 3-Bromopyridine | O/Cu(100) | Pyridine formation is terminated. researchgate.net | H₂O, CO, CO₂, HNCO researchgate.net |
These findings underscore the critical role that the surface environment plays in directing chemical transformations. The presence of co-adsorbates like oxygen can stabilize certain intermediates, block specific reaction sites, and introduce new reaction pathways that are not accessible on the clean metal surface.
Biological and Pharmacological Research of Bromo Propionic Acid and Its Derivatives
Mechanisms of Biological Activity
The biological activities of bromo propionic acid are largely attributed to the presence of the bromine atom, which enhances its reactivity and allows it to interact with various biological molecules. These interactions can lead to the inhibition of enzymes and interference with metabolic pathways, which are central to its pharmacological effects.
Enzyme Inhibition Mechanisms
Bromo propionic acid derivatives are known to act as inhibitors for a range of enzymes, a property that is fundamental to their biological effects. smolecule.com This inhibition is often achieved through the modification of critical amino acid residues within the enzyme's active site.
Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during latent infections. mdpi.comnih.govuniprot.orgrcsb.org The absence of this pathway in mammals makes ICL an attractive target for the development of new antimicrobial agents. mdpi.comnih.gov
3-Bromopyruvate (B3434600), a derivative of bromo propionic acid, has been identified as an inhibitor of ICL. mdpi.comnih.govuniprot.orgrcsb.org Structural and mechanistic studies have revealed that 3-bromopyruvate covalently modifies a key cysteine residue (Cys191) in the active site of Mycobacterium tuberculosis ICL. nih.govuniprot.orgrcsb.org This modification traps the enzyme in an inactive conformation, effectively blocking its catalytic activity. nih.govrcsb.org The inhibition of ICL disrupts the glyoxylate shunt, which is vital for the bacterium's ability to utilize fatty acids as a carbon source, thereby hindering its persistence. nih.govrcsb.org
Research has also explored other compounds as potential ICL inhibitors, such as 3-nitropropionate, which acts as a structural analog of the reaction intermediate, succinate (B1194679). mdpi.comnih.govnih.govnih.govnih.gov These studies provide a foundation for designing more potent and selective ICL inhibitors to combat persistent microbial infections. mdpi.comnih.gov
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Active Site Residue |
|---|---|---|---|
| 3-Bromopyruvate | Isocitrate Lyase (ICL) | Covalent modification | Cysteine 191 (Cys191) |
| 3-Nitropropionate | Isocitrate Lyase (ICL) | Competitive inhibition (succinate analog) | - |
The thiol group of cysteine residues in proteins is a common target for modification by reactive compounds like bromo propionic acid. nih.gov 3-Bromopropionic acid has been investigated as a reagent for the determination and modification of protein thiol groups. nih.gov Unlike iodoacetic acid, which can lead to intramolecular cyclization of the resulting S-carboxymethylcysteine, the S-carboxyethylcysteine formed from the reaction of 3-bromopropionic acid with cysteine is stable and does not undergo this cyclization. nih.gov This property makes 3-bromopropionic acid a useful tool for studying the role of thiol groups in protein structure and function. nih.gov
The modification of thiol groups can have significant consequences for enzyme activity. For instance, 3-bromopropionic acid has been shown to inactivate alcohol dehydrogenase. nih.gov This inactivation is attributed to the alkylation of essential thiol groups within the enzyme's active site. nih.gov The high reactivity of the bromine atom in 3-bromopropionic acid facilitates these substitution reactions, leading to altered protein structure and loss of enzymatic function.
Isocitrate Lyase Inhibition Studies
Metabolic Pathway Interference
Bromo propionic acid and its derivatives can interfere with various metabolic pathways, leading to significant alterations in cellular function. This interference is a key aspect of their biological activity and has been a focus of research in several areas.
Derivatives of bromo propionic acid have been shown to modulate fatty acid metabolism. plos.org Propionic acid itself is an important intermediate in cellular fatty acid metabolism. kpearg.com Studies have indicated that propionic acid derivatives can influence the levels of fatty acids and have been investigated for their potential biological actions related to fatty acid modulation. plos.org For example, research has explored the synthesis of α-arylpropionic acids, which are known for their pharmacological activities, using processes that involve brominated propionic acid derivatives. google.com Furthermore, the administration of propionic acid in rodents has been shown to alter brain phospholipid profiles, indicating a direct impact on lipid metabolism within the central nervous system. nih.govnih.gov
Bromo propionic acid has been linked to the induction of oxidative stress and subsequent alterations in lipid profiles in experimental models. The introduction of propionic acid in rats has been shown to increase markers of oxidative stress, such as lipid peroxidation and protein carbonylation. kpearg.com This is accompanied by changes in the brain's lipid composition, including a decrease in total monounsaturated and omega-6 fatty acids, and an increase in total saturated fatty acids. nih.gov These alterations in lipid profiles suggest that bromo propionic acid can disrupt the delicate balance of lipid metabolism, potentially leading to cellular damage. nih.govnih.gov The induction of oxidative stress is a significant mechanism through which bromo propionic acid and its derivatives exert their biological effects.
| Compound/Derivative | Metabolic Effect | Observed Changes in Experimental Models |
|---|---|---|
| Propionic Acid | Fatty Acid Metabolism Modulation | Altered brain phospholipid profiles. nih.govnih.gov |
| Bromo Propionic Acid | Oxidative Stress Induction | Increased lipid peroxidation and protein carbonylation. kpearg.com |
| Propionic Acid | Altered Lipid Profiles | Decreased monounsaturated and omega-6 fatty acids; increased saturated fatty acids in the brain. nih.gov |
Interaction with Glycolysis and TCA Cycle Enzymes
Bromo propionic acid and its derivatives have been the subject of research for their interactions with key metabolic pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. These pathways are fundamental for cellular energy production, and their dysregulation is a hallmark of various diseases, including cancer.
One notable derivative, 3-bromopyruvate (3-BP), a pyruvate (B1213749) analog, has been shown to be an inhibitor of hexokinase-2 (HK-2). mdpi.comnih.gov HK-2 is the initial rate-limiting enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. mdpi.com By inhibiting HK-2, 3-BP can curb the proliferation of cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect). mdpi.comnih.gov The inhibition of this key glycolytic enzyme by 3-BP can lead to reduced glucose uptake and lactate (B86563) production. nih.govresearchgate.net
Another related compound, (R)-(+)-2-bromopropionic acid, has been identified as an inhibitor of pyruvate dehydrogenase. The pyruvate dehydrogenase complex is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. nih.gov Inhibition of this complex would therefore disrupt the entry of glycolytic products into the mitochondrial TCA cycle for further energy production.
Furthermore, research on related nitro-derivatives has provided insights into TCA cycle disruption. 3-nitropropanoic acid (3-NPA) acts as a mitochondrial toxin by irreversibly inhibiting succinate dehydrogenase (Complex II) of the electron transport chain, which is also a key enzyme in the TCA cycle. rsc.org This inhibition is attributed to the structural similarity of 3-NPA to the enzyme's natural substrate, succinate. rsc.org
Table 1: Interaction of Bromo Propionic Acid Derivatives with Metabolic Enzymes
| Compound/Derivative | Target Enzyme | Metabolic Pathway | Effect |
|---|---|---|---|
| 3-Bromopyruvate (3-BP) | Hexokinase-2 (HK-2) | Glycolysis | Inhibition mdpi.comnih.gov |
| (R)-(+)-2-Bromopropionic Acid | Pyruvate Dehydrogenase | Glycolysis/TCA Cycle Link | Inhibition |
| 3-Nitropropanoic Acid (related compound) | Succinate Dehydrogenase | TCA Cycle | Irreversible Inhibition rsc.org |
Neurotoxicological Mechanisms Research
Research has indicated that bromo propionic acid and its precursors can exert neurotoxic effects, pointing to specific mechanisms involving the nervous system.
Studies have shown that bromo propionic acid can lead to neurotoxic effects by disrupting neurotransmitter systems. For instance, exposure to 1-bromopropane (B46711), which is metabolized in the body, has been linked to alterations in the function of the inhibitory neurotransmitter system in the rat brain. cdc.gov The disruption of the delicate balance between excitatory and inhibitory neurotransmission can lead to a range of neurological impairments. Research on animal models has demonstrated that these compounds can lead to ataxia and muscle weakness, which are clinical signs often associated with nervous system dysfunction.
Exposure to bromo propionic acid has been associated with degenerative changes in neural tissues. Animal studies have reported that administration of these compounds can cause ataxia, changes in sodium levels, and muscle weakness. nih.gov Furthermore, research on propionic acid itself, the parent compound of bromo propionic acid, has demonstrated the induction of dendritic spine loss in hippocampal neurons. nih.gov Dendritic spines are crucial for synaptic plasticity and memory formation, and their loss is a pathological hallmark of several neurodegenerative conditions. This suggests that the neurotoxicity of bromo propionic acid may involve the induction of structural and degenerative changes within the brain. nih.gov
Table 2: Observed Neurotoxicological Effects
| Effect | Observation | Compound Context |
|---|---|---|
| Neurotransmitter System Disruption | Alterations in inhibitory neurotransmitter system function in rats. cdc.gov | 1-Bromopropane (Metabolite Precursor) |
| Neurodegeneration | Induction of ataxia and muscle weakness in animal models. nih.gov | Bromo Propionic Acid |
| Induction of dendritic spine loss in hippocampal neurons. nih.gov | Propionic Acid |
Disruption of Neurotransmitter Systems
Therapeutic and Research Potentials
Beyond its toxicological profile, bromo propionic acid and its derivatives are being explored for their therapeutic and research applications, particularly in the field of oncology.
Potential as Anticancer Agents Research
The unique biochemical properties of bromo propionic acid derivatives have made them candidates for anticancer agent development. pharmaffiliates.comscielo.br Their ability to interfere with fundamental metabolic pathways that are often hyperactive in cancer cells forms the basis of this potential. mdpi.com
For example, 3-bromopropionic acid is utilized as a reagent in the synthesis of indolin-2-one-based multi-targeted receptor tyrosine kinase inhibitors, which are being investigated as potential anticancer agents. pharmaffiliates.com Similarly, (S)-2-Bromopropionic Acid serves as a key intermediate in the synthesis of structural analogs of hemiasterlins, which are antimitotic tripeptides with antitumor properties. pharmaffiliates.comscbt.com
The derivative 3-bromopyruvate (3-BP) has been highlighted as a particularly promising and potent general anticancer agent. nih.gov Its mechanism of action involves targeting critical points in cancer cell biology, including the inhibition of glycolysis. nih.govresearchgate.net Research has also explored the use of 3-bromopropionic acid in the synthesis of mitochondria-targeted ergosterol (B1671047) peroxide derivatives to enhance their selectivity and anticancer efficacy. scielo.br
Upregulation of Tumor Suppression Genes
One of the mechanisms through which bromo propionic acid and its analogs may exert their anticancer effects is by modulating gene expression, including the upregulation of tumor suppressor genes. Research indicates that these compounds have the potential to influence the expression of genes associated with tumor suppression.
In studies involving the synthesis of benzimidazole (B57391) derivatives using 3-bromopropionic acid, the resulting compounds were shown to significantly affect the transcriptome of MCF-7 breast cancer cells, leading to both the upregulation and downregulation of a substantial number of genes. rsc.org While the specific tumor suppressor genes are not always detailed, this broad impact on gene expression suggests a potential mechanism for their anticancer activity. The ability to alter the genetic expression profile of cancer cells is a key area of investigation for developing novel therapeutic strategies.
Inhibition of Tumor Cell Proliferation and Apoptosis Induction
Derivatives of bromo propionic acid have been a focal point of oncological research, demonstrating notable efficacy in curbing the growth of tumor cells and triggering programmed cell death, or apoptosis. Research indicates that the inclusion of a bromine atom can enhance the cytotoxic effects of these compounds against various cancer cell lines.
One area of investigation involves indole-based propionic acid derivatives. For instance, 3-(5-bromo-1H-indol-1-yl)propanoic acid has been identified as a key precursor in synthesizing molecules with therapeutic potential. Studies have shown that indole (B1671886) derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and arresting the cell cycle. The presence of bromine substitutions, in particular, has been linked to enhanced cytotoxicity when compared to their non-brominated counterparts.
Another derivative, 2-(2-Bromo-4-formylphenoxy)propanoic acid, has been studied for its anticancer properties. In vitro research using human breast and colon cancer cell lines revealed that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the upregulation of pro-apoptotic factors alongside the downregulation of anti-apoptotic proteins.
Furthermore, the compound 3-Bromopyruvate (3-BP) has been shown to sensitize human breast cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.net Research demonstrated that 3-BP upregulates the expression of death receptor 5 (DR5) on the cell membrane, a key component in the TRAIL signaling pathway. researchgate.net This synergistic effect is mediated by the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), which in turn increases the expression of proteins involved in the endoplasmic reticulum (ER) stress response, ultimately leading to apoptosis. researchgate.net Co-treatment with 3-BP and TRAIL was found to increase the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2. researchgate.net
The phenoxypropionic acid derivative, 2-{4-[(7-bromo-2-quinalinyl)oxy]phenoxy}propionic acid (SH80), has also been identified as a potent agent against malignant cells. iucr.orgresearcher.life In studies on L1210 leukemia cells, SH80 inhibited clonogenic growth, leading to a G2-M phase cell cycle arrest. iucr.orgresearcher.life Interestingly, while it initiated autophagy, it did not initially show typical markers of apoptosis. However, the cells could be readily pushed into apoptosis when exposed to a Bcl-2/Bcl-xL antagonist, indicating that the apoptotic machinery remained intact and could be activated. iucr.orgresearcher.life
Table 1: Research Findings on Tumor Cell Inhibition and Apoptosis by Bromo Propionic Acid Derivatives
| Compound/Derivative | Cell Line(s) | Key Research Findings | Reference(s) |
|---|---|---|---|
| 3-(5-bromo-1H-indol-1-yl)propanoic acid derivatives | Human cancer cell lines | Precursor for anticancer agents; bromine substitution enhances cytotoxicity. | |
| 2-(2-Bromo-4-formylphenoxy)propanoic acid | Breast and colon cancer | Induces apoptosis and inhibits cell proliferation by modulating apoptotic proteins. | |
| 3-Bromopyruvate (3-BP) | Human breast cancer cells (MCF-7, MDA-MB-231) | Sensitizes cells to TRAIL-induced apoptosis via AMPK-mediated upregulation of DR5. researchgate.net | researchgate.net |
Antimicrobial Research Applications
Bromo propionic acid and its derivatives have emerged as compounds of interest in the search for new antimicrobial agents. Their chemical structure allows for interactions with biological molecules in pathogens, making them candidates for therapeutic development.
In vitro studies have confirmed the antimicrobial potential of bromo propionic acid derivatives against a range of pathogenic microorganisms. Research has demonstrated effective inhibition of growth in Gram-positive bacteria. For example, certain quinazoline (B50416) derivatives synthesized using 2-bromopropionic acid have shown enhanced activity against Staphylococcus aureus and Escherichia coli compared to the standard antibiotic streptomycin (B1217042). researcher.life These same derivatives also exhibited potent antifungal activity against Candida albicans, surpassing the efficacy of griseofulvin (B1672149). researcher.life
The compound 3-bromopropionic acid has also been investigated for its antimicrobial properties, particularly when combined with nano metal oxides. researchgate.net Studies on viscose fabrics treated with 3-bromopropionic acid and nano metal oxides showed a superior reduction in the growth of microorganisms like Escherichia coli and Candida albicans compared to fabrics treated with nano metal oxides alone. researchgate.net This suggests that the propionic acid derivative enhances the antimicrobial efficacy of the nanocomposite material. researchgate.net
The demonstrated efficacy of bromo propionic acid derivatives has positioned them as potential lead compounds for the development of new antibiotics. The core structure of propionic acid is a building block in the biosynthesis of many natural antibiotics, such as polyketides, produced by actinomycetes. mdpi.com By using synthetic derivatives like bromo propionic acid, researchers can create novel molecular frameworks.
For example, 2-bromopropionic acid has been used as a starting reagent in the synthesis of complex heterocyclic compounds, such as thiazolo[3,2-a]quinazolines. researcher.life These novel derivatives have shown significant antimicrobial activity, highlighting the utility of bromo propionic acid in generating new chemical entities for antibiotic research. researcher.life The development of hybrid molecules, which combine the structural features of bromo propionic acid with other pharmacologically active scaffolds, represents a strategic approach to designing next-generation antimicrobial agents. nih.govnih.gov
Table 2: Antimicrobial Efficacy of Bromo Propionic Acid Derivatives
| Derivative Class | Pathogenic Microorganism(s) | Observed Efficacy | Reference(s) |
|---|---|---|---|
| Quinazoline-Triazole Hybrids (from 2-bromopropionic acid) | Staphylococcus aureus, Escherichia coli, Candida albicans | Higher activity compared to streptomycin and griseofulvin standards. researcher.life | researcher.life |
| 3-Bromopropionic acid with nano metal oxides | Escherichia coli, Candida albicans | Enhanced antimicrobial activity on treated fabrics. researchgate.net | researchgate.net |
Efficacy Against Pathogenic Microorganisms
Anti-inflammatory Research of Propionic Acid Derivatives
Derivatives of propionic acid are well-established in the field of anti-inflammatory research, with many nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this chemical class. Brominated derivatives are also being explored for their potential to modulate key inflammatory pathways.
The primary mechanism of action for many propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. tandfonline.comtandfonline.com Research into 2-phenylpropionic acid derivatives, which share a core structure with bromo propionic acid, has yielded compounds with significant COX-1 and COX-2 inhibitory activity. tandfonline.comtandfonline.com
In one study, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, synthesized from a brominated intermediate (2-(4-(bromomethyl)phenyl) propionic acid), were evaluated for their anti-inflammatory effects. tandfonline.com Several of these compounds demonstrated better COX-1 and COX-2 inhibition than ibuprofen, with COX-2 inhibition potency approaching that of the selective inhibitor nimesulide. tandfonline.com Molecular docking studies have further elucidated the binding interactions between these propionic acid derivatives and the active sites of COX enzymes, supporting their mechanism of action. tandfonline.com
Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a significant role in regulating inflammation and metabolism. iucr.orgnih.gov PPARγ, in particular, is a target for drugs that treat type 2 diabetes and has known anti-inflammatory properties. nih.gov
Research has shown that various propionic acid derivatives can act as PPAR agonists. iucr.org Studies on 3-(4-alkoxyphenyl)propanoic acids have revealed their ability to activate all three PPAR subtypes (pan agonists). iucr.org While direct studies on bromo propionic acid are limited in this specific context, the broader class of phenylpropanoic acids has been extensively investigated as PPAR activators. researchgate.net This research has led to the identification of potent and selective PPARα activators, which are valuable for studying metabolic diseases. researchgate.net Furthermore, propionic acid itself has been used in preclinical models to induce conditions that are then treated with PPARγ agonists, indicating a functional link between propionic acid metabolism, inflammation, and the PPARγ pathway. nih.gov The development of propionic acid derivatives as dual PPARα/γ agonists is an active area of research for treating metabolic syndromes that have a significant inflammatory component. mdpi.com
Cyclooxygenase (COX) Inhibition Studies
Role in Metabolic and Neurological Research Models
Bromo propionic acid and its derivatives are utilized in various research models to understand fundamental biological processes, particularly those related to metabolism and neurological functions. These compounds serve as tools to investigate transport mechanisms, energy regulation, and as potential indicators of disease.
Bromo propionic acid serves as a key reagent in the study of amino acids and their transport. Its reactivity allows for the specific modification of amino acid residues, which helps in elucidating the structure and function of proteins and transport systems.
One area of investigation involves the reaction of 3-bromopropionic acid with cysteine, an amino acid containing a thiol group. The resulting product, S-carboxyethylcysteine, is stable and does not undergo the intramolecular cyclization that can occur when using iodoacetic acid, another common reagent. rsc.org This stability makes 3-bromopropionic acid a preferable alternative for the protection and accurate determination of protein thiol groups, which is crucial for understanding protein structure and function. rsc.org
Furthermore, derivatives of bromo propionic acid are instrumental in developing inhibitors for specific amino acid transporters. For instance, researchers have synthesized novel functionalized amino acids to act as inhibitors of GABA (γ-aminobutyric acid) transporters (GATs), which are crucial for regulating neurotransmission. wikipedia.org In these syntheses, compounds like 2-bromo-3-propanoic acid are used to alkylate amines, forming the backbone of molecules designed to selectively target GAT subtypes. wikipedia.org The study of such inhibitors is vital in neuropathic pain research, as GAT1 and GAT4 are considered promising drug targets. wikipedia.org Other research has focused on synthesizing zwitterionic amino acid derivatives by reacting 1,1-dimethyl-1,3-propylenediamine with 3-bromopropionic acid to create new bifunctional compounds with potential pharmacological applications. scielo.br
These research models leverage the chemical properties of bromo propionic acid to create specific tools for probing the complex mechanisms of amino acid transport and function.
The role of bromo propionic acid and its derivatives in energy homeostasis is primarily understood through its action as a metabolic inhibitor. The closely related derivative, 3-bromopyruvate (3-BrPA), is a well-studied alkylating agent that effectively targets cellular energy metabolism. mdpi.com It is recognized as a potent inhibitor of glycolysis, a fundamental pathway for energy production. mdpi.comnih.gov
Research shows that 3-bromopyruvate can inhibit key glycolytic enzymes, leading to a significant depletion of intracellular ATP, the cell's main energy currency. nih.gov Its mechanism often involves hindering enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Beyond glycolysis, 3-bromopyruvate has been shown to disrupt mitochondrial function, which is central to cellular energy production. nih.govmdpi.com Studies using yeast models have demonstrated that 3-bromopyruvate decreases mitochondrial activity and can induce the generation of reactive oxygen species (ROS), leading to mitochondrial DNA damage. mdpi.com Because of its ability to act as an energy blocker, it is explored extensively as a tool compound in cancer research to target the altered metabolism of tumor cells. mdpi.comleapchem.com
While direct research linking 3-bromopropionic acid to the gut microbiome is limited, the parent compound, propionic acid, is a key player in this environment. Propionic acid is a short-chain fatty acid (SCFA) produced by gut microbiota from the fermentation of dietary fibers. wikipedia.orgfrontiersin.org It plays a significant role in energy homeostasis, immune function, and gut-brain communication. biocrates.comtestmottagningen.semdpi.com Alterations in the gut microbiome can affect propionic acid synthesis, which is linked to conditions like inflammatory bowel disease (IBD). biocrates.com Studies on the impact of propionic acid-rich diets in mice show changes in the gut microbial composition, particularly an increase in bacteria from the genus Bacteroides, and alterations in metabolic pathways related to lipid metabolism. frontiersin.org The condition known as propionic acidemia, a rare metabolic disorder, is characterized by the toxic accumulation of propionyl-CoA, which inhibits the tricarboxylic acid (TCA) cycle in mitochondria, further highlighting the link between propionate (B1217596) metabolism and energy homeostasis. wikipedia.org
Therefore, while research on propionic acid itself provides a model for understanding gut microbiome interactions and systemic metabolic influence, its bromo-derivatives are primarily used as specific inhibitors to probe the mechanisms of energy metabolism at the cellular and mitochondrial levels.
3-Bromopropionic acid (3-BPA) has been identified as a significant biomarker in the context of toxicology and occupational health, particularly for exposure to the industrial solvent 1-bromopropane (1-BP). asm.org Exposure to 1-bromopropane is a health concern due to its association with neurological disorders. mdpi.com 3-BPA is a metabolite of 1-bromopropane, and methods have been developed for its detection and quantification in urine to monitor exposure levels in workers. mdpi.comasm.org The US Centers for Disease Control and Prevention (CDC) has published methods for analyzing 3-BPA in urine as a proposed human biomarker for 1-bromopropane exposure. nih.gov
The link between bromo propionic acid derivatives and neurological effects extends to research on neurodegenerative diseases. Advanced glycation end-products (AGEs), which are implicated in diabetic, vascular, and neurodegenerative conditions, can be studied using bromo propionic acid derivatives. nih.gov For example, in the synthesis of standards to study certain AGEs, 2-bromopropionic acid was reacted with the amino acid valine. nih.gov
Furthermore, derivatives are being explored in the context of treatments for neurodegenerative disorders. A patent for sulfopropionic acid derivatives for the potential treatment of neurodegenerative diseases describes the quantification of a related compound, 3-sulfopropionic acid (3-SPA), in the cerebrospinal fluid (CSF) of Alzheimer's disease patients. nih.gov The study noted a negative correlation between the concentration of 3-SPA and the severity of cognitive impairment, suggesting a potential role in alleviating cognitive decline. nih.gov These findings underscore the utility of bromo propionic acid and its related compounds as tools and biomarkers in the study of metabolic and neurodegenerative conditions.
Data Tables
Advanced Analytical and Spectroscopic Methodologies in Bromo Propionic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analytical investigation of bromopropionic acid. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for metabolite analysis, while High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing enantiomeric purity. cdc.govamericanlaboratory.com
GC-MS is a powerful technique for the detection and quantification of 3-bromopropionic acid (3-BPA) in biological samples, such as urine, where it is a recognized metabolite and a proposed biomarker for exposure to 1-bromopropane (B46711). tsijournals.comnih.govcdc.gov The method involves separating the analyte via gas chromatography and detecting it with a mass spectrometer, which provides high selectivity and sensitivity. cdc.govcdc.gov A typical procedure involves acidifying the sample, followed by a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to isolate the 3-BPA. cdc.govcdc.gov
Due to the low volatility of carboxylic acids, a derivatization step is essential to convert bromopropionic acid into a more volatile form suitable for GC analysis. This chemical modification enhances chromatographic performance and detection sensitivity.
Silylation: A common and effective strategy is silylation, particularly the formation of a tert-butyldimethylsilyl (TBDMS) derivative. cdc.govcdc.gov This is achieved by reacting the analyte with a silylating agent, such as N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA), often with a catalyst like 1% TBDMCS. cdc.govcdc.gov The resulting TBDMS derivative is thermally stable and amenable to GC-MS analysis. cdc.gov
Esterification: Another approach is the conversion of bromopropionic acid into its methyl ester. In one method, 2-bromopropionic acid is converted to Methyl 2-Bromopropionate using methanol (B129727) in the presence of sulfuric acid. ejbps.com This derivatization allows for the quantification of the parent acid as its ester derivative. ejbps.com Diazomethane can also be used to form methyl esters for GC-MS analysis.
Table 1: GC-MS Derivatization Strategies for Bromopropionic Acid
| Derivatization Method | Reagent(s) | Derivative Formed | Application Context | Source(s) |
|---|---|---|---|---|
| Silylation | N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) with 1% TBDMCS | tert-butyldimethylsilane (TBDMS) derivative | Analysis of 3-BPA metabolite in urine | cdc.gov, cdc.gov, cdc.gov |
| Esterification | Methanol and Sulfuric Acid | Methyl 2-Bromopropionate | Determination of 2-BPA as a genotoxic impurity | ejbps.com |
| Esterification | Diazomethane | Methyl Ester | Quantification in biological samples (urine) |
Validation is crucial to ensure that an analytical method is reliable, accurate, and reproducible. For GC-MS analysis of bromopropionic acid, validation studies typically assess specificity, linearity, and recovery.
Specificity: The method's ability to selectively measure the analyte without interference from other components in the sample matrix is paramount. In the analysis of 3-BPA in urine, specificity was confirmed by analyzing samples from unexposed individuals, in which no interferences were detected. cdc.gov The use of an internal standard, such as 3-chloropropionic acid, which is chemically similar but not expected to be present in the sample, further enhances specificity and compensates for variations in extraction and analysis. cdc.gov
Linearity: Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. For a method analyzing 3-BPA in urine, calibration curves were consistently linear, with correlation coefficients (r) of 0.98 or greater across a concentration range of 0.1 to 200 μg/mL. cdc.gov Another study reported a correlation coefficient of 0.9992 for its linearity experiment. ejbps.com
For chiral compounds like bromopropionic acid, determining the enantiomeric purity is often essential. americanlaboratory.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective technique for the separation and quantification of enantiomers. americanlaboratory.comphenomenex.com This approach often involves pre-column derivatization to enhance the interaction with the CSP and improve chromatographic resolution. americanlaboratory.com
The selection of an appropriate chiral stationary phase is the most critical step in developing a chiral HPLC separation method. The effectiveness of a CSP depends on its ability to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Pirkle-Type Columns: These CSPs, such as the (R,R) Whelk-O 1, are based on a "pi-electron acceptor-donor" mechanism and have proven effective for separating the enantiomers of β-amino-β-(4-bromophenyl) propionic acid. tsijournals.comhplc.eu
Polysaccharide-Based Columns: Columns with CSPs derived from polysaccharides like cellulose (B213188) and amylose (B160209) are widely used. For the derivatives of α-bromobutyric acid, a Chiralcel OD-H column (based on cellulose tris(3,5-dimethylphenylcarbamate)) provided successful enantioseparation where other columns like DNB-leucine and DNB-phenylglycine failed. americanlaboratory.com
Cyclodextrin-Based Columns: Cyclodextrin (B1172386) derivatives can also be used as CSPs. For the gas chromatographic separation of 2-bromopropionate enantiomers, various cyclodextrin derivatives have been successfully employed. nih.govsigmaaldrich.com
Optimization involves adjusting the mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, to achieve the best balance between resolution and analysis time. americanlaboratory.comtsijournals.com
Table 3: Comparison of Chiral Stationary Phases for Brominated Propionic Acid Derivative Enantioseparation
| Chiral Stationary Phase | Analyte | Separation Outcome | Source(s) |
|---|---|---|---|
| Chiralcel OD-H | Aniline (B41778) derivatives of α-bromobutyric acid enantiomers | Successful separation achieved. | americanlaboratory.com |
| DNB-leucine | Aniline derivatives of α-bromobutyric acid enantiomers | Separation not achieved. | americanlaboratory.com |
| DNB-phenylglycine | Aniline derivatives of α-bromobutyric acid enantiomers | Separation not achieved. | americanlaboratory.com |
| (R,R) Whelk-O 1 | β-amino-β-(4-bromophenyl) propionic acid enantiomers | Good resolution observed. | tsijournals.com |
| L-tartaric acid network polymer | Aniline derivatives of α-bromobutyric acid enantiomers | Studied for resolution and retention. | researchgate.net |
The development of a robust chiral HPLC method requires a systematic approach. It begins with derivatizing the carboxyl group of the bromopropionic acid, for instance, by reacting it with aniline to form an amide. americanlaboratory.comresearchgate.net This step introduces a chromophore for UV detection and additional interaction sites for the CSP. The mobile phase composition is then optimized; for example, a mobile phase of n-hexane and 2-propanol (85:15, v/v) was found to be optimal for separating α-bromobutyric acid derivatives on a Chiralcel OD-H column. americanlaboratory.com
Method validation ensures the reliability of the developed procedure. Key validation parameters include:
Resolution (Rs): A measure of the degree of separation between two peaks. For a chiral method to be considered successful, a resolution of greater than 2.5 is often targeted. tsijournals.com
Linearity: The method should demonstrate a linear response to increasing concentrations of the enantiomer being quantified.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a derivative of (+)-α-bromobutyric acid, the LOD and LOQ were reported as 1.69 μg/mL and 5.63 μg/mL, respectively. researchgate.net
Precision and Accuracy: These are assessed to ensure the method is reproducible and provides results close to the true value. A relative standard deviation (RSD) of less than 1.27% for an assay indicates sufficient precision for both qualitative and quantitative analysis. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-bromopropane |
| 2-bromopropionic acid |
| 3-bromopropionic acid |
| 3-chloropropionic acid |
| β-amino-β-(4-bromophenyl) propionic acid |
| α-bromobutyric acid |
| Aniline |
| Diazomethane |
| Ethanol |
| Ethyl acetate |
| Methanol |
| Methyl 2-Bromopropionate |
| N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide |
| n-hexane |
| 2-propanol |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral Stationary Phase Selection and Optimization
Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable in the study of bromo propionic acid, providing detailed insights into its molecular structure, reaction dynamics, and surface properties. These techniques are foundational for both qualitative and quantitative analysis in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and monitoring the progress of chemical reactions in situ. osf.iouni-regensburg.de It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H and ¹³C. libretexts.orgresearchgate.net For bromo propionic acid, NMR is crucial for distinguishing between its isomers, 2-bromopropionic acid and 3-bromopropionic acid, and for tracking transformations such as hydrolysis. union.edu
Proton (¹H) NMR spectroscopy provides distinct information for the structural determination of bromo propionic acid isomers based on chemical shifts (δ), signal multiplicity (splitting pattern), and integration values. libretexts.orgresearchgate.net The position of the bromine atom significantly influences the electronic environment of the neighboring protons, resulting in unique spectral fingerprints.
In 2-bromopropionic acid , the proton on the α-carbon (the carbon bonded to both the bromine and the carboxyl group) is highly deshielded and appears as a quartet, due to coupling with the three protons of the adjacent methyl group. chemicalbook.com The methyl group protons, in turn, appear as a doublet. union.edu For 3-bromopropionic acid , the spectrum shows two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups. chemicalbook.com The proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a downfield chemical shift. chemicalbook.com
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 2-Bromopropionic Acid chemicalbook.com | -COOH | ~11.50 | Singlet | N/A |
| -CH(Br)- | ~4.41 | Quartet | 6.9 | |
| -CH₃ | ~1.86 | Doublet | 6.9 | |
| 3-Bromopropionic Acid chemicalbook.com | -COOH | Variable (broad) | Singlet | N/A |
| -CH₂-Br | ~3.55 | Triplet | ~6.5 | |
| -CH₂-COOH | ~2.95 | Triplet | ~6.5 |
Beyond structural analysis, ¹H NMR is a valuable tool for kinetic studies. The progress of reactions, such as the hydrolysis of 2-bromopropionic acid to lactic acid, can be monitored over time by acquiring spectra at regular intervals. union.edu Quantitative ¹H NMR (qHNMR) allows for the determination of reactant consumption and product formation by integrating the respective signals, providing data to calculate reaction rates and investigate mechanisms. union.educore.ac.uk This method is non-invasive and allows for the analysis of complex mixtures without the need for separation. osf.io
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. ucl.ac.uk Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly sensitive to its local electronic environment.
In bromo propionic acid, the position of the electronegative bromine atom has a pronounced effect on the chemical shifts of the adjacent carbons. This allows for unambiguous differentiation between the 2-bromo and 3-bromo isomers. The carboxyl carbon typically appears in the 170-180 ppm region. ucl.ac.uk In 2-bromopropionic acid, the carbon atom directly bonded to the bromine (C2) is significantly shifted compared to its counterpart in 3-bromopropionic acid. chemicalbook.comchemicalbook.com
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Bromopropionic Acid chemicalbook.com | C1 (-COOH) | ~174.1 |
| C2 (-CH(Br)-) | ~39.9 | |
| C3 (-CH₃) | ~21.6 | |
| 3-Bromopropionic Acid chemicalbook.com | C1 (-COOH) | ~175.5 |
| C2 (-CH₂-COOH) | ~37.3 | |
| C3 (-CH₂-Br) | ~25.8 |
Proton (1H) NMR for Structural Elucidation and Kinetic Studies
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, making it ideal for detecting polar functional groups, while Raman spectroscopy detects changes in polarizability and is more sensitive to non-polar, symmetric bonds. acs.org
For bromo propionic acid, IR spectroscopy is particularly useful for identifying the characteristic functional groups. nist.gov Key vibrational modes include:
O-H Stretch: A very broad absorption band typically in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. nih.gov
C-Br Stretch: The carbon-bromine bond vibration appears in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary data, often showing strong signals for the C-C backbone and being useful for studying the molecule in aqueous solutions. mjcce.org.mk The analysis of the vibrational spectra of 2-bromobenzoic acid, a related compound, has been performed by comparing experimental data with theoretical calculations to assign the observed frequencies to specific vibrational modes. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | IR | Broad, Strong |
| C-H Stretch | 2850 - 3000 | IR, Raman | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | IR | Strong, Sharp |
| C-O Stretch | 1210 - 1320 | IR | Medium |
| O-H Bend | 1395 - 1440 | IR | Medium |
| C-Br Stretch | 500 - 600 | IR, Raman | Medium-Strong |
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 5-10 nm of a material's surface. eag.commdpi.com The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, which is characteristic of the element from which they were emitted.
In the context of bromo propionic acid research, XPS is not typically used to analyze the molecule itself in bulk but is invaluable for characterizing surfaces that have been modified or functionalized with it. For example, if bromo propionic acid or a derivative is tethered to a substrate (e.g., a polymer or nanoparticle surface), XPS can confirm its successful attachment and provide information about its chemical state. unitn.itrsc.org
High-resolution scans of specific elemental regions, such as Carbon (C 1s), Oxygen (O 1s), and Bromine (Br 3d), can provide chemical state information. For a surface functionalized with propionic acid, the C 1s spectrum can be deconvoluted to identify different carbon environments, such as the aliphatic C-C/C-H backbone, C-O bonds, and the characteristic carboxyl (O=C-OH) group, which appears at a higher binding energy (~289.0 eV). unitn.itfrontiersin.org This allows researchers to verify the integrity of the carboxylic acid functionality on the surface.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Authentication
Single Crystal X-ray Diffraction (SCXRD) stands as an authoritative technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of bromo propionic acid and its derivatives, SCXRD provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding its chemical reactivity and biological interactions.
The process involves irradiating a single, high-quality crystal of the target compound with a focused X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.
Research involving derivatives of bromo propionic acid has utilized SCXRD to confirm their synthesized structures. For instance, the crystal structures of various compounds incorporating a bromo propionic acid moiety have been elucidated, confirming the connectivity and conformation of the molecules within the crystal. nih.govresearcher.life In one study, the crystal structure of 3-(4-bromo-1H-pyrrole-2-carboxamido)propanoic acid was determined, providing detailed insight into its molecular geometry. nih.gov
Furthermore, SCXRD has been instrumental in studying the solid-state packing and intermolecular interactions, such as hydrogen bonding, which govern the physical properties of these compounds. For example, in the crystal structure of 3-bromopropionic acid, molecules are known to form centrosymmetric dimers through hydrogen bonds. researcher.life The table below presents representative crystallographic data for a derivative of bromo propionic acid, illustrating the level of structural detail that can be obtained from an SCXRD analysis.
| Parameter | Value |
| Compound | 3-(4-bromo-1H-pyrrole-2-carboxamido)propanoic acid |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.2814 (12) |
| b (Å) | 31.795 (7) |
| c (Å) | 7.0226 (16) |
| β (°) | 106.392 (4) |
| Volume (ų) | 1131.3 (4) |
| Z | 4 |
This data is illustrative of the type of information obtained from SCXRD studies. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In the study of bromo propionic acid, MS, often coupled with gas chromatography (GC-MS), is a key tool for its identification and quantification. cdc.govthepharmajournal.com
Upon introduction into the mass spectrometer, molecules of bromo propionic acid are ionized, typically by electron ionization (EI), to produce a molecular ion ([M]•+). The presence of bromine is readily identified from the isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of almost equal intensity separated by two mass units.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and provides a "fingerprint" for its identification. For carboxylic acids like bromo propionic acid, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org
In the case of 3-bromopropionic acid, the mass spectrum exhibits a series of characteristic peaks. The molecular ion peak can be observed, and prominent fragment ions are also present. The base peak, which is the most intense peak in the spectrum, provides a key data point for identification. The table below details some of the significant mass-to-charge ratio (m/z) peaks observed in the electron ionization mass spectrum of 3-bromopropionic acid. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment |
| 154 | Low | [CH₂CH₂BrCOOH]•+ (⁸¹Br isotope) |
| 152 | Low | [CH₂CH₂BrCOOH]•+ (⁷⁹Br isotope) |
| 109 | ~8 | [C₂H₄⁸¹Br]+ |
| 107 | ~8 | [C₂H₄⁷⁹Br]+ |
| 73 | 100 | [C₂H₄COOH]+ |
| 45 | ~30 | [COOH]+ |
| 27 | ~59 | [C₂H₃]+ |
This data represents a summary of fragmentation patterns observed for 3-bromopropionic acid. chemicalbook.com
This fragmentation data is invaluable for confirming the identity of bromo propionic acid in various samples, including in biological matrices for exposure monitoring. cdc.gov
Theoretical and Computational Studies of Bromo Propionic Acid
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its target enzyme.
Altered metabolism is a key characteristic of various diseases, making metabolic enzymes attractive targets for therapeutic intervention. nih.govresearchgate.net In silico studies have been conducted to explore the interaction of small molecule inhibitors with these enzymes. While direct studies on bromo propionic acid are limited, research on its structural analog, 3-bromopyruvate (B3434600) (3-BP), and its derivatives, including propionic acid (PA), provides valuable insights. nih.govresearchgate.net
These studies use docking tools like PatchDock and YASARA to predict how these compounds bind to key enzymes in metabolic pathways such as glycolysis and the TCA cycle. nih.govresearchgate.net The analysis evaluates parameters like the geometric shape complementarity (GSC) score, approximate interface (AI) area, binding energy, and dissociation constant (Kd) to quantify the strength and nature of the interaction. plos.org For instance, docking analyses of 3-BP and its derivatives with target metabolic enzymes have shown that these small molecules can effectively bind to the active sites, suggesting a potential for enzyme inhibition. nih.govresearchgate.netplos.org The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's catalytic pocket. plos.org
Table 1: Sample Docking Parameters for Propionic Acid (PA) with Metabolic Enzymes
| Target Enzyme | Binding Energy (kcal/mol) | Dissociation Constant (Kd) (nM) | Interacting Residues |
|---|---|---|---|
| Hexokinase 2 (HK2) | -4.15 | 298000 | Data not specified in source |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | -4.28 | 221000 | Data not specified in source |
| Succinate (B1194679) Dehydrogenase (SDH) | -4.91 | 67400 | Data not specified in source |
This table presents predicted binding energy and dissociation constants for propionic acid, a derivative of bromo propionic acid, with key metabolic enzymes, based on in silico analysis. nih.govresearchgate.netplos.org Lower binding energy and Kd values suggest stronger binding affinity.
Beyond binding affinity, computational tools can predict a molecule's potential as a drug candidate by evaluating its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. This is often referred to as drug-likeness profiling. nih.govresearchgate.net
Analyses using tools like the Lipinski filter, admetSAR, and FAF-Drugs3 have been performed on derivatives of bromo propionic acid to assess their drug-like characteristics. nih.govresearchgate.net These filters evaluate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable and exhibit favorable pharmacokinetic profiles. Studies on propionic acid and its derivatives indicate that they generally show desirable drug-like criteria, suggesting they have the potential for therapeutic development. nih.govresearchgate.net
Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs. mdpi.com Molecular docking has been instrumental in identifying new non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, which is associated with inflammation and pain. mdpi.commdpi.com
Bromo propionic acid serves as a crucial chiral building block for the synthesis of more complex molecules, including β-hydroxy-β-arylpropanoic acids, which are structurally similar to NSAIDs like ibuprofen. mdpi.comnih.govchemimpex.com Docking studies on these derivatives have been performed to evaluate their potential as COX-2 inhibitors. mdpi.commdpi.com The simulations place the candidate molecules into the catalytic site of the COX-2 enzyme to predict their binding energy and conformation. mdpi.com Results have shown that derivatives synthesized from bromo propionic acid can fit within the COX-2 active site, forming key interactions with amino acid residues like Arg120 and Tyr355, which are crucial for inhibition. mdpi.com These computational findings suggest that compounds derived from bromo propionic acid are promising candidates for development as selective COX-2 inhibitors. mdpi.commdpi.com
Table 2: Research on Bromo Propionic Acid Derivatives as COX-2 Inhibitors
| Derivative Class | Key Finding | Significance |
|---|---|---|
| β-hydroxy-β-arylpropanoic acids | Molecular docking showed that these compounds could act as selective COX-2 inhibitors by interacting with key anchor sites in the enzyme. mdpi.com | Identifies a class of potential anti-inflammatory agents synthesized from bromo propionic acid. mdpi.com |
| Celecoxib derivatives | 3-bromopropanoic acid was used to synthesize novel carboxamide derivatives of the known COX-2 inhibitor Celecoxib. acgpubs.org | Demonstrates the utility of bromo propionic acid in modifying existing drugs to create new therapeutic agents. acgpubs.org |
| Naproxen analogs | (S)-2-bromopropanoic acid is a key reactant in the synthesis of naproxen-related compounds, which are known for their anti-inflammatory properties. | Highlights the role of chiral bromo propionic acid in creating stereospecific NSAIDs. chemimpex.com |
This table summarizes findings from studies where bromo propionic acid was used as a precursor to synthesize potential COX-2 inhibitors.
Prediction of Therapeutic Efficacy and Drug-Likeness Profiling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a lens into the electronic structure of a molecule, explaining its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are widely used for this purpose. google.com
The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms in a molecule, a process called geometry optimization. faccts.de DFT is a robust method for this, as it provides a good balance between accuracy and computational cost. google.com
For 2-bromopropanoic and 3-bromopropanoic acids, DFT calculations have been employed to determine their stable conformations and to investigate their bonding structures. acs.org Such calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy structure on the potential energy surface. faccts.deresearchgate.net These optimized geometries provide a fundamental basis for understanding the molecule's physical properties and for subsequent, more complex calculations like reaction mechanisms and spectroscopic predictions. acs.org
The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). royalsocietypublishing.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity. mdpi.comroyalsocietypublishing.org DFT calculations are used to determine the energies of these orbitals. For derivatives of bromo propionic acid, HOMO-LUMO analysis helps to understand possible electronic transitions and to identify the electrophilic and nucleophilic sites within the molecule. royalsocietypublishing.org For example, in related structures, the HOMO is often located around electronegative oxygen atoms, while the LUMO can be associated with regions near the bromine atom, indicating sites prone to nucleophilic attack. royalsocietypublishing.org
Table 3: Representative Frontier Orbital Energies for a Bromo-Substituted Heterocycle
| Orbital | Energy (eV) in Gas Phase | Energy (eV) in Water |
|---|---|---|
| HOMO | -6.880 | -6.880 |
| LUMO | -1.475 | -1.475 |
| Energy Gap (ΔE) | 5.406 | 5.406 |
This table shows calculated HOMO, LUMO, and energy gap values for 3-bromo-2-hydroxypyridine, a molecule with features relevant to bromo propionic acid, illustrating how quantum chemical calculations quantify electronic properties. mdpi.com The stability of the energy gap across different solvent models (gas vs. water) can also be assessed.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. researchgate.netresearchgate.net It provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the familiar Lewis structure concepts of chemical bonding. researchgate.net The analysis focuses on identifying donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, denoted as E(2), quantifies the intensity of the interaction between the donor and acceptor orbitals. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. rsc.org This analysis reveals key intramolecular interactions, such as hyperconjugation, which are responsible for the molecule's structural and chemical properties.
Illustrative NBO Analysis Data for a Carboxylic Acid Derivative
| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |
|---|---|---|---|---|
| C1 - C2 | σ | C1 - O1 | σ* | 2.5 |
| C2 - H5 | σ | C1 - C2 | σ* | 5.2 |
| O1 - H1 | σ | C1 - O2 | π* | 1.8 |
| LP (1) O2 | n | C1 - O1 | σ* | 28.5 |
This table is illustrative and represents the type of data generated from an NBO analysis. The values are based on general findings for similar functional groups.
In Silico Modeling of Metabolic Pathways
In silico modeling refers to the use of computer simulations and computational methods to study biological systems, including metabolic pathways. chem-soc.si This approach allows researchers to investigate the complex network of biochemical reactions that occur within cells. For compounds like 3-bromopropionic acid and its analogs, in silico modeling is instrumental in predicting their interactions with metabolic enzymes and understanding their potential biological effects. researchgate.net
A primary application of in silico modeling in this context is molecular docking. This technique predicts how a ligand, such as 3-bromopropionic acid or its derivative 3-bromopyruvate, binds to the active site of a target enzyme. Studies have used molecular docking to investigate the interaction of these compounds with key enzymes in central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. By analyzing the binding affinity and orientation, researchers can elucidate the mechanism of enzyme inhibition, which is a known action of 3-bromopropionic acid. researchgate.net
Furthermore, computational tools are not only used to analyze existing pathways but also to design novel, or de novo, metabolic routes. For instance, computational programs have been developed to explore new biochemical pathways for the synthesis of valuable chemicals like propionic acid from common precursors such as pyruvate (B1213749). These models can predict the feasibility of novel reactions and identify enzymes capable of catalyzing them, thereby guiding metabolic engineering efforts.
Energy Optimization Perspectives in Propionate (B1217596) Production Pathways
The biotechnological production of propionate is a subject of significant research, with a strong focus on optimizing the energy efficiency of metabolic pathways to maximize yields. Propionate can be produced through several metabolic routes, which are broadly classified into fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. From an energy optimization perspective, the choice of substrate and the metabolic route are critical.
Computational analysis of these pathways helps in understanding the energetic and redox balances that govern the final product yield. For example, while glucose is a common substrate, the use of more reduced substrates like glycerol (B35011) can be more favorable from a yield standpoint, as its degree of reduction is closer to that of propionate.
Different microbial species and engineered strains utilize distinct pathways for propionate production. The table below summarizes some of the key metabolic pathways and considerations from an energy optimization viewpoint.
Metabolic Pathways for Propionate Production
| Pathway | Key Features & Organisms | Energy/Yield Considerations |
|---|---|---|
| Wood-Werkman Cycle | Utilized by Propionibacterium species; a major fermentative route. | Produces propionate, acetate (B1210297), and succinate as by-products. The ratio is sensitive to fermentation conditions. |
| Acrylate (B77674) Pathway | Involves the reduction of lactate (B86563) to propionate via an acrylate intermediate. | Can achieve high productivity rates but is dependent on lactate availability. |
| Propanediol Pathway | Transforms 2,3-propanediol into propionate and propanol. | Key genes for this pathway have been identified in various microorganisms. |
| Engineered Pathways | Heterologous expression of pathways in hosts like E. coli. | Allows for the use of different substrates (e.g., glycerol) and can be engineered to minimize by-products, improving theoretical yield. |
Computational Prediction of Biological Activity Spectra (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool designed to predict the spectrum of biological activities of a chemical compound based on its structural formula. The prediction is founded on a structure-activity relationship analysis of a vast training set containing hundreds of thousands of compounds with known biological activities. The PASS software provides a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities.
For each predicted activity, PASS calculates the probability of the compound being active (Pa) and inactive (Pi). These values allow researchers to prioritize activities for experimental testing. A compound is considered likely to exhibit a particular activity if its Pa value is high. This predictive power is valuable for guiding preclinical research and identifying potential therapeutic applications or hazards of new chemical entities.
While a specific PASS report for 3-bromopropionic acid is not publicly documented, predictions have been made for compounds synthesized using 3-bromopropionic acid as a reactant. Based on its known chemical reactivity as an alkylating agent that can inhibit enzymes, an illustrative PASS prediction would likely include activities related to enzyme inhibition and effects on metabolic processes. researchgate.net
Illustrative PASS Predictions for a Reactive Carboxylic Acid
| Predicted Biological Activity | Pa | Pi |
|---|---|---|
| Carboxypeptidase A inhibitor | > 0.7 | < 0.05 |
| Alkylating agent | > 0.6 | < 0.1 |
| Antineoplastic enhancer | > 0.5 | < 0.1 |
| Mucositis treatment | > 0.5 | < 0.1 |
| Hydrogen dehydrogenase inhibitor | > 0.4 | < 0.05 |
This table is for illustrative purposes only and represents the type of data generated by the PASS tool. Pa = probability "to be active"; Pi = probability "to be inactive".
Environmental Research Aspects of Bromo Propionic Acid
Environmental Fate and Transport Studies
Bromo propionic acid's behavior in the environment is a subject of ongoing research, with a focus on its mobility in different environmental compartments and the pathways through which it breaks down.
Mobility and Distribution in Aquatic and Terrestrial Systems Research
Research into the environmental fate of bromo propionic acid indicates that its mobility and distribution are influenced by its chemical properties. When released into the soil, it is expected to have very high mobility. cdc.gov This suggests a potential for leaching into groundwater. In aquatic systems, processes like volatilization and biodegradation play significant roles in its transport and eventual fate. cdc.gov For instance, the estimated volatilization half-life for a related compound, 1-bromopropane (B46711), from a model river is 1.2 hours, and from a model lake is 4.4 days. cdc.gov While specific data for bromo propionic acid's volatilization is not detailed, its structural similarity to other brominated compounds suggests this is a relevant transport mechanism.
The distribution of bromo propionic acid can also be influenced by biological uptake. For example, some marine macroalgae are known to produce and release brominated organic compounds into seawater. frontiersin.org
Degradation Pathways in Environmental Matrices
The degradation of bromo propionic acid in the environment can occur through both abiotic and biotic processes. cdc.gov In the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals. cdc.gov Hydrolysis is another key degradation pathway, where the bromine atom is replaced by a hydroxyl group, a reaction that can be influenced by pH. nih.gov
Biodegradation by microorganisms is a crucial process for the breakdown of bromo propionic acid in both aquatic and terrestrial environments. cdc.govnih.gov This biological degradation is considered a key mechanism for the detoxification and mineralization of halogenated organic compounds. asm.org The specific pathways often involve enzymatic reactions that cleave the carbon-halogen bond. researchgate.net
Bioremediation and Biodegradation Research
Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising approach for addressing contamination by bromo propionic acid and other halogenated compounds. utm.myslideshare.net Research in this area focuses on understanding the microbial mechanisms involved and identifying the key players in this process.
Microbial Degradation Mechanisms (e.g., Hydrolytic Dehalogenation)
The primary mechanism for the microbial degradation of bromo propionic acid is hydrolytic dehalogenation. exeter.ac.uk This process is catalyzed by enzymes called dehalogenases, which cleave the carbon-bromine bond, releasing a halide ion and forming a corresponding hydroxyalkanoic acid. frontiersin.orgexeter.ac.uk This initial step is critical as it often removes the toxicity associated with the halogenated compound. asm.org
There are different types of dehalogenases with varying substrate specificities. For instance, some dehalogenases act specifically on D-isomers of haloalkanoic acids, while others act on L-isomers, and some are non-stereospecific. tandfonline.comfrontiersin.org The reaction often proceeds with an inversion of the stereochemical configuration at the carbon atom where the halogen was attached. tandfonline.com
The efficiency of this degradation can be influenced by environmental conditions such as pH and temperature. For example, the dehalogenase from Pseudomonas chloritidismutans AW-1T showed optimal activity at a pH of 10.5. asm.org
Identification of Key Microbial Species in Organobromine Degradation
A variety of microorganisms capable of degrading organobromine compounds, including bromo propionic acid, have been identified from diverse environments such as soil and marine sediments. frontiersin.orgrutgers.edu Several bacterial genera are known for their ability to degrade halogenated compounds.
Table 1: Key Microbial Genera in Organobromine Degradation
| Microbial Genus | Notable Characteristics |
| Pseudomonas | Species within this genus, such as Pseudomonas putida and Pseudomonas chloritidismutans, are well-studied for their ability to degrade a range of haloalkanoic acids. asm.orgtandfonline.comrutgers.edu |
| Rhizobium | A species of Rhizobium has been shown to possess a dehalogenase that acts on D-haloalkanoic acids. tandfonline.com |
| Burkholderia | Burkholderia cepacia is known to degrade monochloroacetate and other haloacid compounds. frontiersin.org |
| Xanthobacter | Xanthobacter autotrophicus can metabolize a variety of halogenated organic compounds. frontiersin.org |
| Thauera | Thauera chlorobenzoica is capable of degrading various halobenzoates. rutgers.edu |
| Desulfoluna | This genus has been associated with reductive dehalogenation in marine sponges. rutgers.edu |
These microorganisms possess the necessary genetic and enzymatic machinery to utilize these compounds as a source of carbon and energy. nih.govresearchgate.net
Metabolite Identification in Biodegradation Processes
The biodegradation of bromo propionic acid results in the formation of several metabolites. The initial step of hydrolytic dehalogenation typically yields 2-hydroxypropionic acid (lactic acid). exeter.ac.ukatamankimya.com Further metabolism of this intermediate can lead to compounds that enter central metabolic pathways. For example, lactate (B86563) can be converted to pyruvate (B1213749) and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. asm.org
In some degradation pathways, other intermediate metabolites may be formed. For instance, studies on the degradation of related compounds have identified various organic acids and esters. researchgate.net The complete mineralization of bromo propionic acid would ultimately result in the formation of carbon dioxide, water, and bromide ions. slideshare.net The identification of these metabolites is crucial for understanding the complete degradation pathway and ensuring the formation of non-toxic end products.
Q & A
[Basic] What spectroscopic methods are most effective for identifying Bromo Propionic Acid and distinguishing it from structural analogs?
To confirm the identity of Bromo Propionic Acid, combine nuclear magnetic resonance (NMR) spectroscopy (focus on proton environments near the bromine atom and carboxylic acid group) and Fourier-transform infrared spectroscopy (FT-IR) (identify C-Br stretching at ~500–600 cm⁻¹ and carboxylic O-H stretches at ~2500–3300 cm⁻¹). Cross-validate with mass spectrometry (MS) to detect molecular ion peaks and fragmentation patterns characteristic of brominated compounds. For analogs lacking bromine, isotopic patterns in MS and absence of C-Br signals in FT-IR/NMR are critical discriminators .
[Basic] How should researchers design a synthesis protocol for Bromo Propionic Acid to minimize byproducts?
Optimize reaction conditions by:
- Controlling stoichiometry (e.g., limiting brominating agents to avoid over-halogenation).
- Temperature modulation (lower temperatures reduce radical side reactions).
- Catalyst selection (e.g., Lewis acids like FeCl₃ for regioselective bromination).
Include thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates. Post-synthesis, use column chromatography or recrystallization for purification, followed by spectroscopic validation .
[Advanced] What strategies resolve contradictions in reported bioactivity data for Bromo Propionic Acid across studies?
Systematically evaluate:
- Experimental variables : Differences in cell lines, assay protocols (e.g., MTT vs. resazurin assays), or solvent systems (DMSO concentration affects solubility).
- Statistical robustness : Apply ANOVA or t-tests to determine if discrepancies arise from sampling error.
- Replication : Repeat assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Cross-reference with structural analogs to isolate bromine-specific effects .
[Advanced] How can computational modeling predict the reactivity of Bromo Propionic Acid in novel chemical environments?
Use density functional theory (DFT) to calculate:
- Electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
- Transition states for bromine displacement reactions.
Validate models with molecular dynamics simulations under varying pH/temperature conditions. Compare predictions with experimental kinetic data (e.g., Arrhenius plots) to refine accuracy .
[Basic] What are the best practices for characterizing the stability of Bromo Propionic Acid under varying storage conditions?
Conduct accelerated stability studies :
- Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analyze degradation products via GC-MS or LC-MS .
- Quantify stability using kinetic modeling (zero/first-order decay). Document pH-dependent hydrolysis rates, as the carboxylic acid group may catalyze bromine loss .
[Advanced] How to design a mechanistic study to elucidate Bromo Propionic Acid’s role in enzyme inhibition?
Propose a multi-step approach :
Kinetic assays : Determine inhibition constants (Ki) under varied substrate concentrations.
X-ray crystallography or cryo-EM : Resolve enzyme-inhibitor complexes to identify binding motifs.
Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
Site-directed mutagenesis : Validate critical residues interacting with the bromine moiety. Compare with propionic acid derivatives to isolate steric/electronic effects .
[Basic] What safety protocols are essential when handling Bromo Propionic Acid in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles).
- Avoid skin contact (potential irritant) and inhalation (volatility risk).
- Store in airtight containers away from light/moisture.
- Neutralize spills with sodium bicarbonate and dispose of waste via halogen-specific protocols .
[Advanced] How can researchers optimize chromatographic separation of Bromo Propionic Acid from complex biological matrices?
- Column selection : Use C18 reverse-phase columns with ion-pairing agents (e.g., trifluoroacetic acid) to enhance retention.
- Mobile phase optimization : Adjust pH (2.5–3.5) to protonate the carboxylic acid, reducing tailing.
- Detection : Employ UV-Vis at 210 nm (carboxylic acid absorbance) or tandem MS for specificity. Validate recovery rates via spike-and-recovery experiments .
[Advanced] What methodologies assess the environmental impact of Bromo Propionic Acid degradation products?
- Biotransformation studies : Use soil/water microcosms to track bromine release via ion chromatography.
- Ecotoxicology assays : Test Daphnia magna or algae growth inhibition (OECD 201/202 guidelines).
- Computational tools : Apply EPI Suite to predict biodegradation pathways and bioaccumulation potential .
[Basic] How to validate the purity of Bromo Propionic Acid batches for reproducibility in experiments?
- Combined analytical techniques : Use HPLC (≥95% peak area), elemental analysis (C, H, Br % matching theoretical values), and melting point determination .
- Batch-to-batch comparison : Statistically analyze purity data (e.g., RSD < 2%) and document lot-specific variability in experimental replicates .
[Advanced] What experimental designs mitigate confounding variables in studies of Bromo Propionic Acid’s metabolic effects?
- Randomized block designs : Assign treatments randomly within homogeneous subject groups (e.g., same cell passage number).
- Control groups : Include vehicle-only and structural analog controls.
- Blinding : Implement double-blinding for subjective endpoints (e.g., histopathology scoring).
- Power analysis : Predefine sample sizes to ensure statistical validity .
[Advanced] How to integrate multi-omics data to explore Bromo Propionic Acid’s mode of action?
Transcriptomics : RNA-seq to identify differentially expressed genes.
Proteomics : SILAC or TMT labeling to quantify protein expression changes.
Metabolomics : LC-MS/MS to map metabolic flux alterations.
Pathway enrichment analysis : Tools like MetaboAnalyst or STRING to link omics layers. Validate hubs via CRISPR/Cas9 knockouts .
[Basic] What are the ethical considerations when using Bromo Propionic Acid in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
